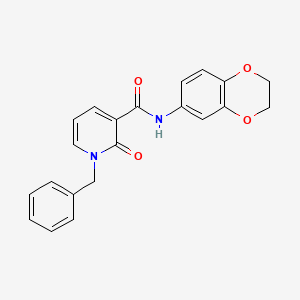
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a benzyl group, a dihydrobenzodioxin moiety, and a pyridine carboxamide structure
準備方法
The synthesis of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydrobenzodioxin intermediate, followed by the introduction of the benzyl group and the pyridine carboxamide moiety. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反応の分析
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the breakdown of specific bonds and the formation of new products.
科学的研究の応用
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as its ability to modulate specific biological pathways or its use as a lead compound in drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and context of the research.
類似化合物との比較
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidin-4-amine:
1-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: The acetamide group in this compound may result in different reactivity and biological activity compared to the pyridine carboxamide structure.
生物活性
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives and features a unique structure characterized by a dihydropyridine ring, a carboxamide functional group, and a benzodioxin moiety. The combination of these structural elements may contribute to its diverse biological activities.
The molecular formula of this compound is C24H19N3O4, with a molecular weight of approximately 413.43 g/mol. The compound's structure allows for various chemical reactions that can be exploited in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of the benzodioxane moiety possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit tumor growth in various cancer models. For example, related benzodioxane derivatives have shown significant tumor growth suppression in xenograft models .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. In particular, studies indicate that similar compounds can act as inhibitors for enzymes involved in metabolic processes .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
The biological activity of this compound is likely mediated through multiple mechanisms:
1. Interaction with Biological Targets
The compound may interact with specific receptors or enzymes involved in disease processes. For example, enzyme inhibition studies suggest that it could modulate metabolic pathways critical for microbial survival or cancer cell proliferation.
2. Structural Diversity
The unique combination of the dihydropyridine scaffold and the benzodioxine structure may enhance its binding affinity for biological targets compared to other similar compounds lacking such diversity .
特性
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-20(22-16-8-9-18-19(13-16)27-12-11-26-18)17-7-4-10-23(21(17)25)14-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBNNTLGDRSRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














